Cas no 1309875-03-3 (3-(difluoromethyl)phenylmethanol)

3-(difluoromethyl)phenylmethanol is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring a difluoromethyl group, offers enhanced reactivity and selectivity in chemical transformations. This compound is prized for its stability and ease of handling, making it a valuable intermediate in organic synthesis.
3-(difluoromethyl)phenylmethanol structure
1309875-03-3 structure
Product Name:3-(difluoromethyl)phenylmethanol
CAS No:1309875-03-3
MF:C8H8F2O
MW:158.145329475403
CID:1227204
PubChem ID:53641584
Update Time:2025-07-27

3-(difluoromethyl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • [3-(difluoromethyl)phenyl]methanol
    • PS-8808
    • (3-(DIFLUOROMETHYL)PHENYL)METHANOL
    • [3-(Difluoromethyl)phenyl]methanol, 3-(Hydroxymethyl)benzal fluoride
    • OSSWCETZVZILJJ-UHFFFAOYSA-N
    • AGJLUWZLZIYLSU-UHFFFAOYSA-N
    • AT10624
    • 3-Difluoromethylbenzyl alcohol
    • SCHEMBL9216952
    • DTXSID40705608
    • AKOS017504486
    • 1309875-03-3
    • 3-(DIFLUOROMETHYL)BENZYLALCOHOL
    • EN300-189472
    • 3-(DIFLUOROMETHYL)BENZYL ALCOHOL
    • 3-(Difluoromethyl)phenyl]methanol
    • MFCD19053257
    • 3-(difluoromethyl)phenylmethanol
    • Inchi: 1S/C8H8F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2
    • InChI Key: OSSWCETZVZILJJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(CO)=C1)F

Computed Properties

  • Exact Mass: 158.05432120g/mol
  • Monoisotopic Mass: 158.05432120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2Ų

3-(difluoromethyl)phenylmethanol Pricemore >>

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3-(difluoromethyl)phenylmethanol Related Literature

Additional information on 3-(difluoromethyl)phenylmethanol

Introduction to 3-(difluoromethyl)phenylmethanol (CAS No. 1309875-03-3)

3-(difluoromethyl)phenylmethanol, identified by the CAS number 1309875-03-3, is a significant compound in the realm of pharmaceutical and chemical research. This organic molecule, featuring a difluoromethyl group attached to a phenyl ring with a methanol substituent, has garnered considerable attention due to its unique structural and functional properties. The difluoromethyl moiety, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.

The compound's structure, characterized by a benzene ring substituted with a difluoromethyl group and a hydroxymethyl (-OH) group at the para position relative to the difluoromethyl, offers a versatile platform for further chemical modifications. This flexibility has been exploited in various research studies aimed at developing new pharmacophores with potential applications in treating a range of diseases.

In recent years, the pharmaceutical industry has seen a surge in the development of molecules containing fluorine atoms due to their ability to modulate drug properties such as bioavailability, metabolic stability, and receptor binding. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic profiles, and the difluoromethyl group is no exception. Its presence can significantly influence the electronic properties of the molecule, thereby affecting its interactions with biological targets.

One of the most compelling aspects of 3-(difluoromethyl)phenylmethanol is its role as a building block in the synthesis of more complex drug candidates. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its utility in creating potent inhibitors of kinases, which are key players in cancer signaling pathways. The difluoromethyl group's ability to enhance binding affinity has been particularly valuable in designing molecules that can selectively interact with these targets.

The methanol substituent in 3-(difluoromethyl)phenylmethanol also provides opportunities for further functionalization. It can be easily converted into other functional groups such as esters, ethers, or amides through standard organic reactions. This reactivity has allowed chemists to tailor the compound's properties for specific applications. For example, esterification of the hydroxymethyl group can yield derivatives that exhibit different solubility profiles or metabolic stability, which are crucial factors in drug development.

Recent advancements in computational chemistry have further highlighted the potential of 3-(difluoromethyl)phenylmethanol. Molecular modeling studies have shown that the presence of the difluoromethyl group can optimize interactions with biological targets by improving hydrophobicity and electronic distribution. These insights have guided researchers in designing more effective drug candidates with improved pharmacological profiles.

The compound's significance extends beyond its use as an intermediate in drug synthesis. It has also been explored as a starting material for developing new materials with unique properties. For instance, its incorporation into polymers can lead to materials with enhanced thermal stability or mechanical strength. These applications underscore the broad utility of 3-(difluoromethyl)phenylmethanol across different scientific disciplines.

In conclusion, 3-(difluoromethyl)phenylmethanol (CAS No. 1309875-03-3) is a versatile and highly valuable compound in pharmaceutical and chemical research. Its unique structural features, particularly the presence of a difluoromethyl group and a hydroxymethyl substituent, make it an ideal candidate for synthesizing novel therapeutic agents with improved pharmacological properties. The ongoing research into this compound continues to uncover new possibilities for its application in drug development and material science.

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